molecular formula C19H16Cl2N2O4 B13970302 N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan CAS No. 50649-06-4

N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan

Cat. No.: B13970302
CAS No.: 50649-06-4
M. Wt: 407.2 g/mol
InChI Key: WXUJDJWTFDGTTE-INIZCTEOSA-N
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Description

N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan is a synthetic compound that combines the structural elements of 2,4-dichlorophenoxyacetic acid and L-tryptophan. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the 2,4-dichlorophenoxy group imparts unique chemical properties, while the L-tryptophan moiety contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan typically involves the reaction of 2,4-dichlorophenoxyacetic acid with L-tryptophan. The process begins with the activation of 2,4-dichlorophenoxyacetic acid, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with L-tryptophan to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan is unique due to the presence of the L-tryptophan moiety, which imparts specific biological activity not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

50649-06-4

Molecular Formula

C19H16Cl2N2O4

Molecular Weight

407.2 g/mol

IUPAC Name

(2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C19H16Cl2N2O4/c20-12-5-6-17(14(21)8-12)27-10-18(24)23-16(19(25)26)7-11-9-22-15-4-2-1-3-13(11)15/h1-6,8-9,16,22H,7,10H2,(H,23,24)(H,25,26)/t16-/m0/s1

InChI Key

WXUJDJWTFDGTTE-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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